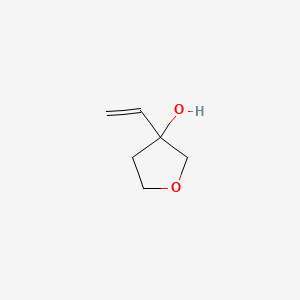

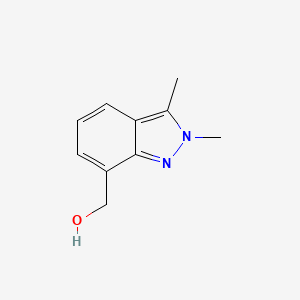

3-Vinyltetrahydrofuran-3-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Vinyltetrahydrofuran-3-OL, also known as VTHF, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. VTHF is a cyclic ether with a vinyl group attached to it, making it a unique and versatile molecule.

Scientific Research Applications

Synthesis of Substituted Tetrahydrofurans

3-Vinyltetrahydrofuran-3-OL is used in the synthesis of substituted tetrahydrofurans . This process includes nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and the ring opening of bicyclic oxanorbornenes . These methods are applied to generate tetrahydrofuran-containing natural products .

Generation of Carbon Structures

The compound is used in the synthesis of carbon structures with sp2 and sp-hybridization of valence electrons . This process is known as radiation carbonization, which is an important aspect of PVDF processing .

Production of Polyvinylidene Fluoride (PVDF)

3-Vinyltetrahydrofuran-3-OL is used in the production of PVDF . PVDF has a set of valuable properties such as high melting point, high mechanical strength even at high temperatures, chemical and radiation resistance, resistance to hydrolysis and ultraviolet radiation, good wear resistance, physiological inertness, very low thermal conductivity, and exceptional resistance to ignition .

Synthesis of Lignan Natural Products

The compound is used in the synthesis of lignan natural products . The relative stereochemistry of the products that come from the activation and reduction of hemiketal is dependent upon the conditions used to carry out the reaction .

Investigation of Polyphenols

3-Vinyltetrahydrofuran-3-OL is used in the investigation of polyphenols . This method has shown to be valuable and robust for evaluating the effect of climate, soil, vine management, cultivars, rootstocks, protocols of elaboration, and the quality control .

Synthesis of Tetrahydrofurans from Readily Available Starting Materials

The compound is used in the synthesis of tetrahydrofurans from readily available starting materials . These reactions generally proceed with high diastereoselectivity that is generally predictable using Woerpel’s model .

properties

IUPAC Name |

3-ethenyloxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(7)3-4-8-5-6/h2,7H,1,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVNQFXVSWUSFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCOC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Vinyltetrahydrofuran-3-OL | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2649771.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2649781.png)

![(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649786.png)

![(E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2649790.png)